2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxyphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, an oxadiazole ring, a pyrrole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The pyrrole ring can be introduced via a condensation reaction with an appropriate aldehyde or ketone. The final step involves the coupling of the fluorophenyl and methoxyphenyl groups under specific conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The fluorophenyl and methoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors in the body.
Biology: It can be used in biochemical assays to study enzyme activity or protein interactions.
Materials Science: The compound’s properties may make it suitable for use in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and oxadiazole groups can participate in hydrogen bonding and hydrophobic interactions, while the pyrrole and methoxyphenyl groups may enhance binding affinity through π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-fluorophenyl)-N-{[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]carbamoyl}acetamide: This compound shares a similar core structure but differs in the substitution pattern and functional groups.
CRL-40,940:
Uniqueness
What sets 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxyphenyl)acetamide apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of the oxadiazole ring, in particular, is relatively uncommon and can impart distinct reactivity and binding characteristics.
Properties
Molecular Formula |
C21H17FN4O3 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H17FN4O3/c1-28-18-7-3-2-5-16(18)23-19(27)13-26-12-4-6-17(26)21-24-20(25-29-21)14-8-10-15(22)11-9-14/h2-12H,13H2,1H3,(H,23,27) |
InChI Key |
XLWIQNPOSSWVPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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